![molecular formula C13H13NO3 B2980268 3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester CAS No. 377062-62-9](/img/structure/B2980268.png)
3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester
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Overview
Description
“3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is a chemical compound that has been studied for its various properties . It is an isoxazole derivative, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of this compound involves the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . The synthesis process involves a domino process, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .Molecular Structure Analysis
The molecular structure of “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is complex, with multiple reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .Chemical Reactions Analysis
The chemical reactions involving “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” are interesting. Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . This suggests a possible competition between the two reducible sites in the molecule .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Isoxazoles are commonly found in commercially available drugs, making them a privileged scaffold for drug discovery. Researchers have explored metal-free synthetic routes to synthesize isoxazoles due to the drawbacks associated with metal-catalyzed reactions (e.g., high costs, toxicity, and waste generation). Notably, the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate followed by reaction with dipolarophiles yields ester-functionalized isoxazoles . These compounds can be further modified to enhance their pharmacological properties.
Antitubercular Activity
Recent studies have investigated isoxazole carboxylic acid methyl esters for their antitubercular potential. Some derivatives exhibited minimal inhibition against Staphylococcus aureus, indicating specificity toward Mycobacterium tuberculosis (Mtb) . The presence of specific functional groups (e.g., halogen moiety at m-/p- position and methoxy group at o- position) influenced their anti-TB potency .
Palladium Hydrogenation
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a close analog of our compound, has been studied for its palladium hydrogenation behavior. The molecule’s reducible sites (benzylic-like position and isoxazole N–O bond) create a competitive scenario during hydrogenation reactions .
Safety and Hazards
Future Directions
The future directions for the study of “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a need to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSWNIDYMQSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate |
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